2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3,3-dimethylazetidin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLSZIJODWYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)CC(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride typically involves the reaction of 3,3-dimethylazetidine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may facilitate its use in treating neurological conditions, potentially acting on neurotransmitter systems.
- Anticancer Agents : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
Biological Research
In biological studies, this compound serves as a valuable tool for:
- Studying Enzyme Mechanisms : It can be used to elucidate the mechanisms of enzymes involved in metabolic pathways.
- Signal Transduction Pathways : By interacting with specific receptors, it may help in understanding the modulation of signal transduction pathways relevant to cell proliferation and apoptosis.
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in:
- Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
- Development of New Materials : Its chemical properties can be harnessed to create advanced materials with specific functionalities.
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of structurally similar compounds demonstrated that modifications to the azetidine ring could enhance cytotoxicity against various cancer cell lines. This suggests that this compound might have similar effects, warranting further investigation into its anticancer properties.
Case Study 2: Neuroprotective Effects
Research has indicated that compounds with azetidine structures can exhibit neuroprotective effects in models of neurodegenerative diseases. This opens avenues for exploring this compound's potential role in protecting neuronal cells from damage.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares the molecular attributes of 2-(3,3-dimethylazetidin-1-yl)acetic acid hydrochloride with related compounds:
Key Observations:
- Polarity : The methoxy-substituted analog () exhibits higher polarity due to the oxygen atom, likely enhancing aqueous solubility compared to the hydrophobic dimethyl variant.
- Heterocyclic Diversity : Triazole () and pyrazolopyridine () derivatives introduce nitrogen-rich heterocycles, enabling diverse binding interactions in biological systems.
Biological Activity
2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azetidine ring structure, which contributes to its biological activity. The molecular formula is C7H14ClN and it has a molecular weight of 161.64 g/mol.
Research indicates that this compound may exert its effects through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This action is crucial for enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : In models of neurodegeneration, such as those induced by glutamate or salsolinol, derivatives of this compound have demonstrated protective effects against oxidative stress and apoptosis .
Anticancer Properties
The compound's derivatives have been evaluated for their cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 17 |
| This compound | HT-29 (colon cancer) | 9 |
These results suggest a promising anticancer potential, particularly against breast and colon cancer cells .
Neuroprotective Activity
In studies focusing on neuroprotection, the compound has shown significant efficacy:
- Oxidative Stress Reduction : It was noted that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Caspase Activity Inhibition : The reduction in caspase-3/7 activity indicates a potential mechanism for preventing apoptosis in neuronal cells .
Case Studies
- Neuroprotection in Parkinson's Disease Models : A study evaluated various derivatives of this compound in salsolinol-induced models of Parkinson's disease. The results indicated that certain derivatives significantly reduced neurodegeneration markers compared to untreated controls .
- Anticancer Efficacy : Another research highlighted the effectiveness of this compound against MCF-7 and HeLa cells, where it induced apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(3,3-dimethylazetidin-1-yl)acetic acid hydrochloride?
- Methodology : Multi-step synthesis is typical for azetidine derivatives. Begin with azetidine ring formation via cyclization of 3-aminopropanol derivatives under acidic conditions . Subsequent alkylation with chloroacetic acid derivatives, followed by hydrochlorination (e.g., HCl gas in ethanol), yields the final product. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate high-purity material .
- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the purity and stability of this compound be validated under laboratory storage conditions?
- Methodology : Use HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%). Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Monitor for hydrolysis or oxidation byproducts via LC-MS .
- Data Interpretation : Degradation kinetics can be modeled using Arrhenius equations to predict shelf-life under standard storage (2–8°C, desiccated) .
Q. What analytical techniques are suitable for characterizing this compound’s structural and physicochemical properties?
- Core Techniques :
- NMR : Confirm azetidine ring geometry (e.g., coupling constants for substituents) and hydrochloride counterion presence via H shifts .
- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and azetidine N-H bending (~1600 cm) .
- XRD : Resolve crystalline structure and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., cyclization vs. side reactions). Pair with high-throughput experimentation (HTE) to validate predicted optimal conditions (e.g., solvent polarity, catalyst loading) .
- Case Study : A study using Gaussian 16 software revealed that polar aprotic solvents (e.g., DMF) stabilize intermediates during azetidine ring formation, reducing byproduct yields by ~15% .
Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?
- Approach :
Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition).
Structural Variants : Synthesize analogs (e.g., varying alkyl substituents) to isolate steric/electronic effects.
Experimental Reproducibility : Validate protocols (e.g., cell line authentication, buffer pH control) to minimize variability .
- Example : Discrepancies in receptor binding affinities were traced to differences in counterion dissociation rates in buffer systems .
Q. How can this compound’s reactivity be leveraged in designing novel drug conjugates?
- Methodology : Utilize the carboxylic acid moiety for covalent conjugation (e.g., EDC/NHS coupling to amine-bearing biomolecules). Monitor reaction efficiency via MALDI-TOF or fluorescence quenching assays .
- Case Study : Conjugation with monoclonal antibodies via a PEG linker improved tumor-targeting efficiency by 30% in murine models .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous solutions?
- Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution steps .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Avoid water jets to prevent aerosolization .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
